3-Ethyl-5-nitroindolin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
3-ethyl-5-nitro-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H10N2O3/c1-2-7-8-5-6(12(14)15)3-4-9(8)11-10(7)13/h3-5,7H,2H2,1H3,(H,11,13) |
InChI Key |
ZKMXNIUIYAJTPU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 3 Ethyl 5 Nitroindolin 2 One and Its Core Scaffold
Reactivity of the Indolin-2-one Lactam Moiety
The lactam functionality within the indolin-2-one core presents two primary sites for chemical modification: the nitrogen atom and the carbonyl carbon.
N-Substitution Reactions
The nitrogen atom of the lactam in the indolin-2-one ring system can readily undergo substitution reactions. This allows for the introduction of a variety of substituents, which can significantly influence the molecule's properties. For instance, N-acylation can be achieved, as demonstrated by the synthesis of 1-acetyl-3-[(1-benzyl-2-oxo)-5-p-tolyl-1,2-dihydropyrrol-3-ylidene)]-5-nitro-indolin-2-one. tandfonline.com This reaction highlights the ability to modify the lactam nitrogen even in the presence of other reactive groups.
Furthermore, N-alkylation is a common transformation. For example, the reaction of 5-nitroindoline-2,3-dione derivatives with reagents like 4-methylbenzyl chloride in the presence of a base such as pyridine (B92270) leads to N-substituted products. researchgate.net These N-substitutions are crucial for building molecular diversity and exploring structure-activity relationships in drug discovery programs. acs.org
Carbonyl Group Reactivity (C-2)
The carbonyl group at the C-2 position of the indolin-2-one scaffold is an electrophilic center, making it susceptible to attack by nucleophiles. youtube.comallstudiesjournal.com The reactivity of this carbonyl is influenced by the electronic nature of the substituents on the aromatic ring. libretexts.org An electron-withdrawing group like the nitro group at the 5-position is expected to enhance the electrophilicity of the C-2 carbonyl, making it more reactive towards nucleophilic addition.
While direct reactions at the C-2 carbonyl of 3-Ethyl-5-nitroindolin-2-one are not extensively detailed in the provided context, the general reactivity of the indolin-2-one carbonyl is well-established. These reactions can include reduction to the corresponding alcohol or complete deoxygenation to an indole (B1671886) derivative under specific conditions. libretexts.org
Reactions Involving the Nitro Group at Position 5
The nitro group at the 5-position of the indolin-2-one ring is a key functional handle that enables a variety of chemical transformations.
Reductive Transformations (e.g., to Aminoindolinones)
The reduction of the aromatic nitro group to an amino group is a fundamental and widely utilized transformation in organic synthesis. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, profoundly altering the electronic properties and reactivity of the aromatic ring.
Several methods are available for the reduction of nitroarenes. A common and efficient method involves catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium on activated charcoal (Pd/C). googleapis.comacs.org For instance, 1-(1-methylpiperidin-4-yl)-4-(4-nitrophenyl)piperazine (B4926326) can be hydrogenated to the corresponding aniline (B41778) derivative. googleapis.com Another reducing agent that has been successfully employed is tin(II) chloride (SnCl₂), particularly when other functional groups sensitive to catalytic hydrogenation are present. acs.org The resulting 5-aminoindolin-2-one derivatives are valuable intermediates for further functionalization, such as in the synthesis of more complex heterocyclic systems.
| Reagent/Condition | Product | Reference |
| H₂/Pd-C | 5-Aminoindolin-2-one derivative | googleapis.comacs.org |
| SnCl₂·2H₂O | 5-Aminoindolin-2-one derivative | acs.org |
| Activated Iron | Aromatic Amine | scribd.com |
Nucleophilic Aromatic Substitution (SNAr) on Activated Rings
The presence of a strong electron-withdrawing group like the nitro group makes the aromatic ring of 5-nitroindolin-2-one susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org In this reaction, a nucleophile attacks the aromatic ring, typically at positions ortho or para to the nitro group, leading to the displacement of a leaving group. wikipedia.orgresearchgate.netwikipedia.org While the provided information does not describe a direct SNAr reaction on this compound itself, the principles of SNAr on nitroarenes are well-documented. clockss.orgjuniperpublishers.com For SNAr to occur, a suitable leaving group on the aromatic ring is generally required. However, in some cases, a hydrogen atom can be displaced in what is known as oxidative nucleophilic substitution of hydrogen (ONSH). researchgate.netwikipedia.org
Reactivity at the C-3 Position
The C-3 position of the indolin-2-one scaffold is a focal point for introducing structural diversity, and the presence of the ethyl group in this compound provides a specific point of reference. The reactivity at this position is often directed towards the synthesis of 3,3-disubstituted or 3-ylideneindolin-2-ones, which are prominent motifs in many biologically active molecules. nih.govacs.orgamegroups.cn
For example, the synthesis of various 3-substituted indolin-2-ones has been achieved through condensation reactions of indolin-2-ones with different aldehydes or ketones. nih.govacs.org In the context of this compound, further reactions at the C-3 position could involve the functionalization of the ethyl group, although specific examples are not provided in the search results. However, the general principle of modifying substituents at the C-3 position is a key strategy in the development of indolin-2-one-based compounds. amegroups.cn
The synthesis of 3,3-di(indolyl)indolin-2-ones from the reaction of 5-nitroisatin (B147319) with indoles demonstrates the reactivity of the C-3 carbonyl in the isatin (B1672199) precursor, which leads to the formation of a C-C bond at this position. researchgate.net While this is a reaction of the corresponding isatin, it highlights the synthetic accessibility of complex structures at the C-3 position of the indolin-2-one core.
Electrophilic Reactivity of 3-Substituted Indoles/Indolinones
The indole nucleus is inherently electron-rich, making it prone to electrophilic substitution, with the C-3 position being the most favored site of attack. bhu.ac.in This preference is attributed to the stability of the resulting cationic intermediate, which can be stabilized by the lone pair of electrons on the nitrogen atom. bhu.ac.in However, when the C-3 position is already substituted, as in this compound, electrophilic attack may occur at other positions, such as the C-2 position or the benzene (B151609) ring, though this is less common. researchgate.net
The presence of the electron-withdrawing nitro group at the 5-position deactivates the benzene ring towards electrophilic attack. Conversely, the indolin-2-one core itself presents multiple reactive sites. The methylene (B1212753) group at the C-3 position, adjacent to the carbonyl group, possesses acidic protons and can participate in various reactions.
A common reaction involving the electrophilic character of the C-3 position of the indolin-2-one core is the reaction with indoles to form 3,3-di(indolyl)indolin-2-ones. This reaction is typically catalyzed by an acid and proceeds via an electrophilic substitution mechanism where the activated isatin or indolinone acts as the electrophile. acs.orgresearchgate.net
Annulation and Cycloaddition Reactions (e.g., (3+2) Cycloadditions)
Annulation and cycloaddition reactions are powerful tools for the construction of complex heterocyclic systems from the indolin-2-one scaffold. In particular, [3+2] cycloaddition reactions have been extensively utilized to synthesize spirocyclic indolinones, which are prominent motifs in many natural products and pharmacologically active compounds. rsc.orgresearchgate.net
These reactions often involve the generation of a carbonyl ylide from an epoxide, which then undergoes a polar [3+2] cycloaddition with the carbonyl group of the indolin-2-one (such as isatin derivatives) to yield spirocyclic dioxolane indolinones. rsc.orgresearchgate.net The reaction can be influenced by factors such as microwave irradiation. rsc.org Theoretical studies using Density Functional Theory (DFT) have been employed to understand the mechanism and regioselectivity of these cycloadditions. rsc.org
Furthermore, 3-nitroindoles, which share the nitro-substituted benzene ring with the target compound, can participate in Pd-catalyzed [3+2] annulations with vinylaziridines, leading to the formation of pyrroloindolines. researchgate.net This highlights the potential of the nitroindolinone scaffold to undergo similar transformations. The dearomatization of 3-nitroindoles through phosphine-mediated [3+2] annulation reactions has also been reported. researchgate.net
Another example is the regioselective [3+2] cycloaddition of 2-benzylidene-1-indenones with functional olefins, which, while not directly involving indolinones, demonstrates a similar principle of forming fused cyclopentane (B165970) rings. rsc.org The annulation of oxindolinyl-malononitriles with nitroallylic acetates also leads to spirocyclopentane-indolinones through a proposed SN2′-intramolecular Michael addition pathway. bohrium.com
Condensation Reactions with Aldehydes and Ketones
The active methylene group at the C-3 position of the indolin-2-one scaffold readily participates in condensation reactions with aldehydes and ketones, most notably the Knoevenagel condensation. rsc.orgbohrium.com This reaction is a versatile method for introducing a substituted benzylidene or alkylidene group at the C-3 position, leading to the formation of 3-substituted-indolin-2-ones. nih.gov
The reaction is often catalyzed by a base, such as piperidine (B6355638) or an aluminum-based reagent, and can sometimes result in a mixture of E and Z isomers. rsc.orgnih.govwright.edu The stereochemical outcome can be influenced by the reaction conditions and the nature of the substituents. mdpi.com For instance, the use of a Ti(OiPr)4/pyridine system has been reported for the selective synthesis of (Z)-3-alkylideneoxindoles. mdpi.com
These condensation products are valuable intermediates and have been investigated for a range of biological activities. bohrium.comnih.gov For example, 3-(substituted benzylidenyl)indolin-2-ones have been identified as potent tyrosine kinase inhibitors. nih.gov The reaction of isovaleraldehyde (B47997) with 5-nitroindolin-2-one in the presence of piperidine and ethanol (B145695) yields (Z)-3-(3-methylbutylidene)-5-nitroindolin-2-one. wright.edu
Multi-Component Reactions for Diversification
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. beilstein-journals.orgnih.gov The indolin-2-one scaffold is an excellent substrate for MCRs, enabling the rapid generation of diverse libraries of compounds. beilstein-journals.org
Petasis-Type Reactions in Indolinone Synthesis
The Petasis reaction, or Petasis borono-Mannich reaction, is a multicomponent reaction that involves an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to form substituted amines. wikipedia.orgorganic-chemistry.org This reaction has found applications in the synthesis of α-amino acids and other complex amines. wikipedia.org
While direct examples involving this compound are not prevalent in the provided search results, the general applicability of the Petasis reaction to carbonyl compounds suggests its potential for the functionalization of the indolin-2-one scaffold. dntb.gov.uaresearchgate.net A non-directed Petasis-type reaction has been developed for the coupling of trifluoroborate salts with α-hydroxyindoles, highlighting the ongoing innovation in this area. nih.gov This reaction proceeds through a reactive iminium ion generated by disrupting the aromaticity of the indole ring. nih.gov
Schiff Base Formation and Related Transformations
Schiff bases, or imines, are formed through the condensation of a primary amine with a carbonyl compound. The C-3 carbonyl group of isatin and its derivatives is readily converted into a Schiff base. jmchemsci.comresearchgate.netchalcogen.roresearchgate.net These Schiff bases are versatile intermediates that can be further modified or used in the synthesis of more complex heterocyclic systems.
For instance, Schiff bases of isatin can be prepared by reacting isatin with various aromatic or heterocyclic primary amines in the presence of an acid catalyst. researchgate.net These compounds have been investigated for their biological activities. researchgate.netchalcogen.ro In one study, a Schiff base was formed from the reaction of 2-hydroxybenzaldehyde and (Z)-3-hydrazineylideneindolin-2-one, which was then used to form metal complexes. jmchemsci.com Another example involves the synthesis of 3-((3,5-dimethylphenyl)imino)-1-(prop-2-yn-1-yl)indolin-2-one from the condensation of N-propargylated isatin with 3,5-dimethylaniline. tandfonline.com
Chemo- and Regioselective Functionalization Studies
The indolin-2-one scaffold offers multiple sites for functionalization, making chemo- and regioselectivity crucial aspects of its synthetic chemistry. The presence of the nitro group and the ethyl group in this compound adds another layer of complexity and opportunity for selective transformations.
The nitration of indoles is a key reaction for introducing the nitro group. While direct nitration of indole can lead to polymerization, the use of non-acidic nitrating agents like benzoyl nitrate (B79036) or ethyl nitrate can selectively yield 3-nitroindole. bhu.ac.in For N-protected indoles, nitration with acetyl nitrate at low temperatures provides the corresponding 3-nitroindoles in good yields. researchgate.net
The alkylation of oxindoles can be challenging due to the formation of an ambident anion, which can lead to a mixture of N-alkyl and 3-alkyl derivatives. wright.edu Therefore, N-alkylation is often performed at the isatin stage before reduction of the C-3 carbonyl. wright.edu
Palladium-catalyzed reactions have been employed for the functionalization of the indolinone core. For example, a palladium-catalyzed carbonylative coupling of aryl boronic acids, terminal alkynes, and perfluoroalkyl iodides has been used to synthesize indolin-2-ones containing a perfluoroalkyl chain. acs.org
The electrophilic substitution of indoles with isatins can be controlled to produce either 3-indolyl-3-hydroxy oxindoles or 3,3-di(indolyl)indolin-2-ones, depending on the reaction conditions and the stoichiometry of the reactants. researchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms.
High-Resolution ¹H and ¹³C NMR for Structural Assignment
While specific experimental data for 3-Ethyl-5-nitroindolin-2-one is not widely published, the expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts can be reliably predicted based on extensive data available for closely related 5-nitroindolin-2-one analogues. researchgate.netnih.govacs.orgtandfonline.comunife.itmdpi.comnanobioletters.com
The ¹H NMR spectrum is anticipated to show distinct signals for each unique proton. The protons on the aromatic ring (H-4, H-6, and H-7) are expected to appear in the downfield region (δ 7.0-9.2 ppm). The nitro group (-NO₂) at the C-5 position is a strong electron-withdrawing group, which significantly deshields the adjacent aromatic protons, particularly H-4 and H-6. The proton at C-4 is expected to appear as a doublet, H-6 as a doublet of doublets, and H-7 as a doublet. The N-H proton of the lactam ring would typically present as a broad singlet in the range of δ 9.0-12.0 ppm. tandfonline.commdpi.com The proton at the C-3 position, being a methine proton adjacent to a carbonyl group, would likely resonate around δ 3.5-4.0 ppm. The ethyl group protons would appear more upfield, with the methylene (B1212753) (-CH₂) protons showing as a quartet and the methyl (-CH₃) protons as a triplet.
The ¹³C NMR spectrum provides insight into the carbon framework. The carbonyl carbon (C=O) of the lactam ring is the most deshielded, with an expected chemical shift in the range of δ 170-180 ppm. tandfonline.com The aromatic carbons would resonate between δ 110-155 ppm, with C-5 (bearing the nitro group) and C-7a (the bridgehead carbon) being significantly downfield. The C-3 carbon, substituted with the ethyl group, would appear around δ 45-55 ppm, while the carbons of the ethyl group itself would be found in the upfield region (δ 10-30 ppm).
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | ¹³C NMR | |||
|---|---|---|---|---|
| Proton Position | Predicted δ (ppm) | Predicted Multiplicity | Carbon Position | Predicted δ (ppm) |
| N-H | 9.0 - 12.0 | s (broad) | C-2 (C=O) | 170 - 180 |
| H-4 | ~8.5 - 9.2 | d | C-3 | 45 - 55 |
| H-6 | ~8.2 - 8.4 | dd | C-3a | ~130 |
| H-7 | ~7.0 - 7.2 | d | C-4 | ~125 |
| H-3 | ~3.5 - 4.0 | t | C-5 | ~144 |
| -CH₂- (ethyl) | ~1.8 - 2.2 | q | C-6 | ~120 |
| -CH₃ (ethyl) | ~0.8 - 1.2 | t | C-7 | ~110 |
| C-7a | ~150 | |||
| -CH₂- (ethyl) | ~25 - 30 | |||
| -CH₃ (ethyl) | ~10 - 15 |
2D NMR Techniques (e.g., HSQC, NOESY) for Connectivity and Spatial Interactions
Although specific 2D NMR studies for this compound are not documented in the reviewed literature, these techniques are invaluable for confirming structural assignments.
Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment would correlate the signals in the ¹H and ¹³C NMR spectra that are directly bonded. This would definitively link each proton signal to its corresponding carbon atom, for instance, confirming the attachment of the H-4 proton to the C-4 carbon and the methylene protons to the ethyl group's -CH₂- carbon. researchgate.net
Variable-Temperature NMR for Conformational Dynamics Analysis
Variable-Temperature (VT) NMR studies involve recording NMR spectra at different temperatures to investigate dynamic processes such as conformational changes or restricted bond rotation. For this compound, VT-NMR could be used to study the rotation of the ethyl group around the C3-C(ethyl) bond and to probe the inversion barrier at the nitrogen atom. While no specific VT-NMR data for this compound has been found, such studies on similar heterocyclic systems have been used to determine the energy barriers associated with these dynamic processes.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands based on data from analogous compounds. tandfonline.commdpi.comnanobioletters.comresearchgate.netnih.govnih.gov
The key functional groups and their expected absorption regions are:
N-H Stretch: A sharp to moderately broad peak in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the amine in the lactam ring. tandfonline.com
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group are found just below 3000 cm⁻¹.
C=O Stretch: A strong, sharp absorption band between 1680-1730 cm⁻¹ is characteristic of the carbonyl (amide) group in the five-membered lactam ring. researchgate.netnih.gov
N-O Stretches (Nitro Group): The nitro group will exhibit two distinct, strong stretching vibrations: an asymmetric stretch typically around 1515-1550 cm⁻¹ and a symmetric stretch around 1330-1350 cm⁻¹. mdpi.comnih.gov
C=C Stretch: Aromatic ring stretching vibrations are expected in the 1600-1450 cm⁻¹ region.
Table 2: Predicted IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3200 - 3400 | N-H Stretch | Amide (Lactam) |
| 3000 - 3100 | C-H Stretch | Aromatic |
| 2850 - 2960 | C-H Stretch | Aliphatic (Ethyl) |
| 1680 - 1730 | C=O Stretch | Amide (Lactam) |
| 1515 - 1550 | Asymmetric N-O Stretch | Nitro (-NO₂) |
| 1330 - 1350 | Symmetric N-O Stretch | Nitro (-NO₂) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular formula for this compound is C₁₀H₁₀N₂O₃, which corresponds to a molecular weight of 206.20 g/mol .
In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 206. In electrospray ionization (ESI) mass spectrometry, the protonated molecule ([M+H]⁺) at m/z 207 or the sodiated adduct ([M+Na]⁺) at m/z 229 would likely be observed.
The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for oxindoles include the loss of CO (28 Da) from the lactam ring and cleavages related to the substituents. For this compound, characteristic fragmentation could involve the loss of the ethyl group (•C₂H₅, 29 Da) or the nitro group (•NO₂, 46 Da).
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
As of now, no published crystal structure for this compound has been found in the searched databases. If a suitable single crystal could be grown, X-ray diffraction analysis would confirm the planar structure of the indolinone ring system, the specific conformation of the ethyl group relative to the ring, and how the molecules pack in the crystal lattice, likely involving hydrogen bonding from the N-H group to the carbonyl or nitro oxygen of an adjacent molecule.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the fundamental electronic and structural properties of a molecule. These theoretical studies offer a microscopic view of the compound's behavior.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For molecules like the 5-nitroindolin-2-one derivatives, DFT calculations, often using the B3LYP/6-311G level of theory, are employed to determine the optimized molecular geometry. researchgate.net This process identifies the most stable conformation of the molecule by minimizing its energy. The analysis of the optimized structure provides precise data on bond lengths and angles. dergipark.org.tr For instance, in the ATSB analog, the bond lengths and angles were theoretically calculated, providing a foundational understanding of its structural parameters. researchgate.net
Such calculations are foundational for further computational analysis, as the optimized geometry is used for subsequent calculations like HOMO-LUMO, MEPS, and NBO analyses. frontiersin.org
HOMO-LUMO Analysis for Electronic Transitions and Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can accept them. researchgate.nettandfonline.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a significant indicator of molecular stability and reactivity. researchgate.netresearchgate.net A smaller energy gap suggests higher reactivity, as less energy is required for electronic transitions. researchgate.net
For the ATSB molecule, the HOMO energy was calculated to be -6.37 eV and the LUMO energy was -2.97 eV, resulting in an energy gap of 3.40 eV. researchgate.net This information is critical for predicting how the molecule will interact with other species and its potential for electronic transitions. semanticscholar.orgacs.org
Table 1: HOMO-LUMO Energy Values for ATSB
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.37 |
| ELUMO | -2.97 |
| Energy Gap (ΔE) | 3.40 |
Data sourced from a study on a 5-nitroindolin-2-one derivative. researchgate.net
Molecular Electrostatic Potential Surface (MEPS) Mapping
The Molecular Electrostatic Potential Surface (MEPS) provides a visual representation of the charge distribution around a molecule. uni-muenchen.deschrodinger.comhenriquecastro.info It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attacks. tci-thaijo.org The MEPS map uses a color spectrum to indicate different electrostatic potential values on the molecule's surface. uni-muenchen.de Typically, red areas represent regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas indicate positive potential, prone to nucleophilic attack. Green areas denote neutral potential. mdpi.com
In the analysis of the ATSB molecule, the MEPS map revealed that the most negative regions were concentrated around the oxygen atoms of the nitro group and the carbonyl group of the indolinone ring, making them likely sites for electrophilic interaction. researchgate.net Conversely, the hydrogen atoms of the amino group and the phenyl ring showed positive electrostatic potential. researchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. nih.govnih.gov It provides a detailed understanding of charge transfer and delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis-type orbitals. nih.govnih.gov The stabilization energy E(2) associated with these interactions is a key parameter; a higher E(2) value indicates a more significant interaction between electron donors and acceptors. nih.gov
For the ATSB analog, NBO analysis was performed to identify the key stabilizing interactions within the molecule. researchgate.net This analysis helps in understanding the molecule's stability and the nature of its chemical bonds. nih.gov
Mulliken Atomic Charges and Dipole Moment Calculations
Mulliken atomic charge analysis provides a way to estimate the partial atomic charges within a molecule, offering insights into the distribution of electrons among the atoms. researchgate.net This information is useful for understanding the electrostatic interactions and reactivity of different parts of the molecule.
Table 2: Calculated Dipole Moment for ATSB
| Component | Dipole Moment (Debye) |
|---|---|
| μx | -1.74 |
| μy | 6.55 |
| μz | -1.89 |
| Total Dipole Moment | 7.03 |
Data sourced from a study on a 5-nitroindolin-2-one derivative. researchgate.net
Molecular Docking Investigations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. longdom.orgresearchgate.net It is widely used in drug discovery to understand how a ligand might interact with a biological target, such as a protein or enzyme. researchgate.netmdpi.com The process involves predicting the binding mode and affinity, often expressed as a docking score or binding energy. mdpi.com
For derivatives of 5-nitroindolin-2-one, molecular docking studies have been performed to explore their potential as inhibitors of various enzymes. longdom.orgdergipark.org.tr For example, in the study of the ATSB molecule, docking was carried out against specific enzymes to determine its binding affinity and interaction patterns within the active site. researchgate.net The results of such studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.net
Ligand-Protein Binding Affinity and Interaction Mechanisms
Molecular docking studies are frequently used to predict the binding affinity between a ligand, such as a 5-nitroindolin-2-one derivative, and a protein. longdom.orgresearchgate.net This affinity is often expressed as a docking score or binding energy (ΔG), typically in kcal/mol, where a more negative value indicates a stronger interaction. researchgate.net
The interactions stabilizing the ligand-protein complex are primarily non-covalent, including:
Hydrogen Bonds: Crucial for specificity, formed between hydrogen bond donors (like the N-H group of the indolinone core) and acceptors on the protein (like backbone carbonyls or specific amino acid side chains). longdom.orgresearchgate.net
Hydrophobic Interactions: Occur between the nonpolar regions of the ligand and hydrophobic pockets within the enzyme's active site. vulcanchem.com
Van der Waals Forces: General attractive or repulsive forces between molecules. researchgate.net
Pi-Stacking Interactions: Aromatic rings on the ligand can stack with aromatic amino acid residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp). researchgate.netnih.gov
Studies on various 5-nitroindolin-2-one derivatives have demonstrated their potential to bind to a range of biological targets. For instance, a Schiff base derivative, (Z)-3-((1-(5-amino-1,3,4-thiadiazol-2-yl)-2-Phenylethyl)imino)-5-nitroindolin-2-one, showed a binding affinity of -7.86 kcal/mol with the Mycobacterium tuberculosis protein 5V3X, stabilized by hydrogen bonds and pi-stacking interactions. researchgate.net
| Derivative Class | Target Protein | Reported Binding Score (kcal/mol) | Key Interactions | Source |
|---|---|---|---|---|
| D-Arabinose hydrazone of 5-nitroindolin-2-one | Cyclooxygenase-1 (COX-1) | -24.6577 | H-bonds with LEU 352, ILE 523, ARG 120 | longdom.org |
| (Z)-3-((...)-imino)-5-nitroindolin-2-one Schiff Base | M. tuberculosis (5V3X) | -7.86 | Hydrogen bonds, Pi-Alkyl, Pi-Pi Stacking | researchgate.net |
| 3,3-di(indolyl)-5-nitroindolin-2-one | α-glucosidase | - | Interactions with active site residues | researchgate.netresearchgate.net |
Prediction of Binding Modes in Enzyme Active Sites
Molecular docking allows for the visualization of how a ligand fits into the three-dimensional structure of an enzyme's active site, referred to as its binding mode or pose. longdom.org
Cyclooxygenase-1 (COX-1), Glucocorticoid Receptor (GR), and Cytochrome P450 14-alpha-sterol demethylase (CYP51): Molecular modeling of several 5-nitroindolin-2-one derivatives has been performed against these targets. longdom.orgresearchgate.net For COX-1, a key enzyme in prostaglandin (B15479496) biosynthesis, one derivative was predicted to form hydrogen bonds with LEU 352 and ILE 523, and an acceptor bond with ARG 120. longdom.org For the Glucocorticoid Receptor, a target for anti-inflammatory agents, similar docking protocols were used to investigate interactions. longdom.orgresearchgate.net The active site of CYP51, a crucial enzyme in sterol biosynthesis and a target for antifungal drugs, is known to be highly rigid, which aids in the rational design of specific inhibitors. nih.govnih.gov
VEGFR-2 and PDGFRβ: The indolin-2-one scaffold is a core component of several potent inhibitors of receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor β (PDGFRβ). nih.govnih.gov These receptors are critical regulators of angiogenesis, a process essential for tumor growth. nih.govproteopedia.org Studies show that 3-substituted indolin-2-ones can bind in the ATP-binding pocket of these kinases. nih.gov Structural optimization has revealed that introducing a hydrogen-bond-donating group at the C(5) position of the indolinone ring can enhance binding affinity to VEGFR-2. nih.gov
HIV-1 Integrase: Derivatives of 5-nitroindolin-2-one have also been investigated as potential inhibitors of HIV-1 replication. frontiersin.org Computational studies, including molecular docking, are used to understand how these compounds might interact with key viral enzymes like HIV-1 integrase. frontiersin.org
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies aim to correlate variations in the chemical structure of a series of compounds with their biological activity. While a formal QSAR study for 3-Ethyl-5-nitroindolin-2-one is not detailed, numerous structure-activity analyses on related indolin-2-one derivatives provide valuable insights.
Substitution at C-3: The nature of the substituent at the C-3 position is a major determinant of target selectivity. For example, 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones are highly specific for the VEGF receptor, whereas 3-(substituted benzylidenyl)indolin-2-ones with bulky groups show selectivity toward EGF and Her-2 receptors. nih.gov
Substitution at C-5: The substituent at the C-5 position significantly influences activity. The presence of an electron-withdrawing nitro (NO2) group, as in the title compound, has been shown to increase the inhibitory activity of 3,3-di(indolyl)indolin-2-ones against α-glucosidase. researchgate.net In other series, a halogen at this position can also be critical for activity. nih.gov
Substitution at N-1: Alkylation or arylation at the N-1 position of the indolinone core can also modulate biological activity, often affecting the compound's fit within the enzyme's binding pocket. researchgate.net
Conformational Analysis and Energy Minimization
Conformational analysis is used to determine the stable three-dimensional shapes (conformations) of a molecule. frontiersin.org For flexible molecules, this involves a conformational search using methods like Monte Carlo analysis. frontiersin.org The resulting conformations are then subjected to energy minimization to find the most stable, lowest-energy structure. frontiersin.org
A common approach involves using force fields like MMFFs (Merck Molecular Force Field) and an implicit solvation model to account for the effects of a solvent like water. frontiersin.org The energy minimization process itself can be performed using algorithms such as the Polak–Ribière conjugate gradient (PRCG) or Steepest Descents until a convergence criterion is met (e.g., an RMS gradient of 0.05 kcal/(mol·Å)). frontiersin.orgbioexcel.eu For complex systems, achieving convergence can sometimes require adjusting parameters like the step size or using double-precision calculations to handle high forces on atoms. bioexcel.eu The configuration of the final molecule, particularly around double bonds like the exocyclic bond at C-3 in many derivatives, can be determined as E or Z isomers, which can be confirmed experimentally using techniques like 2D NOE analysis. rsc.org
Mechanistic Investigations of Biological Activities of 3 Ethyl 5 Nitroindolin 2 One Derivatives
Enzyme Inhibition and Modulation Studies
Inhibition of Kinases (e.g., VEGFR-2, PDGFRβ) by Oxoindolin-3-ylidene Derivatives
Derivatives of oxoindolin-3-ylidene have been identified as potent inhibitors of receptor tyrosine kinases (RTKs), particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor β (PDGFRβ). These kinases are crucial components of signaling pathways that regulate cell proliferation and differentiation, and their enhanced activity is implicated in many human cancers. scielo.br The inhibition of these kinases, which are vital for tumor angiogenesis, is a promising therapeutic strategy. nih.gov
The (2-oxoindolin-3-ylidene)methylpyrrole nucleus is a common structural feature in several multi-targeted kinase inhibitors. mdpi.com Molecular modeling has shown that the oxindole (B195798) moiety is critical for binding to the ATP binding site of RTKs. mdpi.com Specifically, it forms two crucial hydrogen bonds with the amino acid residues Glu917 and Cys919 in the ATP-binding site of VEGFR-2. mdpi.com
Further structural modifications of this core scaffold have led to the development of highly potent and selective inhibitors. For instance, the introduction of a pyrrole (B145914) functionality and a fluorine atom at the C(5) position of the (2-oxoindolin-3-ylidene)methylpyrrole structure, as seen in the drug sunitinib (B231), enhances binding affinity through additional hydrophobic interactions. mdpi.com Sunitinib is an orally bioavailable indolinone-based RTK inhibitor that targets both VEGFR-2 and PDGFRβ, thereby inhibiting angiogenesis and inducing cancer cell apoptosis. nih.gov
Research has also explored the impact of other substituents. The C(5)-Br derivative of 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole has demonstrated significantly greater in vitro activities against VEGFR-2 and PDGFRβ compared to sunitinib. nih.gov Further optimization revealed that introducing a hydrogen-bond-donating (HBD) substituent at the C(5) position, such as a hydroxyl (-OH) or sulfhydryl (-SH) group, can enhance the ligand-protein binding affinity to VEGFR-2. nih.gov For example, the C(5)-OH and C(5)-SH derivatives were found to be ten- and eightfold more potent against VEGFR-2 and PDGFRβ than sunitinib, respectively. nih.gov Molecular docking studies revealed that these groups form hydrogen bonds with Lys868 of VEGFR-2, an interaction not observed with a methoxy (B1213986) (-OMe) group at the same position. nih.gov
Table 1: Inhibitory Activity of Oxoindolin-3-ylidene Derivatives against Kinases
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Sunitinib | VEGFR-2, PDGFRβ | - | nih.gov |
| C(5)-Br derivative | VEGFR-2, PDGFRβ | More potent than sunitinib | nih.gov |
| 14 (C(5)-OH) | VEGFR-2 | ~10-fold more potent than sunitinib | nih.gov |
| 15 (C(5)-SH) | VEGFR-2 | ~10-fold more potent than sunitinib | nih.gov |
| 14 (C(5)-OH) | PDGFRβ | ~8-fold more potent than sunitinib | nih.gov |
| 15 (C(5)-SH) | PDGFRβ | ~8-fold more potent than sunitinib | nih.gov |
| Semaxanib | VEGFRs | - | mdpi.com |
| Famitinib | c-Kit, VEGFR-2, PDGFR, VEGFR-3, Flt1, Flt3 | - | nih.gov |
IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower IC₅₀ indicates a more potent inhibitor. Data for sunitinib is used as a benchmark for comparison.
Interaction with Soluble Epoxide Hydrolase (sEH)
Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with various physiological roles, including the regulation of blood pressure and inflammation. whiterose.ac.uknih.gov Inhibition of sEH is a therapeutic strategy for managing these conditions. whiterose.ac.uk
Studies have shown that 3-substituted-2-oxindoles can act as competitive inhibitors of sEH. mdpi.com The 2-carbonyl group of the oxindole scaffold is a key functional group that forms a hydrogen bond with the tyrosine residue Tyr383, which is an essential amino acid in the active site of sEH. mdpi.com The absence of this carbonyl group leads to a lack of inhibitory activity. mdpi.com
However, not all oxindole derivatives are effective sEH inhibitors. For example, glycosylation of the oxindole structure can sterically hinder its access to the active site, thereby reducing its inhibitory activity. mdpi.com The inhibition mechanism can also vary. While some phenolic amides derived from indole (B1671886) alkaloids inhibit sEH through a mixed-type competitive or uncompetitive mechanism, others act via a non-competitive mechanism. mdpi.com
Urea (B33335) derivatives are among the most potent and abundant sEH inhibitors. nih.gov The central urea group binds strongly to the catalytic pocket of sEH, with the oxygen atom forming hydrogen bonds with Tyr381 and Tyr465, and the N-H group acting as a hydrogen bond donor to Asp333. nih.gov
Inhibition of Immunoreceptor Aminopeptidase (B13392206) (IRAP)
Insulin-regulated aminopeptidase (IRAP) has emerged as a potential therapeutic target for cognitive disorders. x-mol.comnih.gov Inhibition of IRAP has been shown to improve memory and learning in animal models. x-mol.comresearchgate.net While many known IRAP inhibitors are peptidic and have poor pharmacokinetic properties, research has focused on developing small, non-peptidic inhibitors. x-mol.comresearchgate.net
Spiro-oxindole dihydroquinazolinone derivatives have been identified as a class of small-molecule IRAP inhibitors with sub-micromolar affinity. x-mol.comresearchgate.net These compounds were discovered through screening and have been synthesized using microwave-promoted multi-component reactions. researchgate.netdiva-portal.org
Interestingly, these spiro-oxindole based inhibitors exhibit an uncompetitive mode of inhibition with the synthetic substrate used in assays. diva-portal.org This suggests that the inhibitor does not compete with the substrate for the active site. Computational modeling and molecular dynamics simulations propose that the S-configuration of the spiro-oxindole dihydroquinazolinones is responsible for the inhibition of IRAP and that these inhibitors may bind to an allosteric site. researchgate.net This allosteric binding is thought to occur only when the enzyme is in its open conformation. researchgate.net Despite their potency, these spiro-oxindole derivatives have been noted to suffer from poor solubility and metabolic stability. nih.govdiva-portal.org
Table 2: IRAP Inhibition by Spiro-oxindole Dihydroquinazolinone Derivatives
| Compound | Scaffold | pIC₅₀ | Inhibition Mechanism | Reference |
|---|---|---|---|---|
| Screening Hit | Spiro-oxindole dihydroquinazolinone | 5.8 | - | x-mol.comresearchgate.net |
| Most Potent Derivative | Spiro-oxindole dihydroquinazolinone | 6.6 | Uncompetitive | researchgate.netdiva-portal.org |
pIC₅₀ is the negative logarithm of the IC₅₀ value. A higher pIC₅₀ indicates greater potency.
Interaction with Cellular Targets
Induction of Apoptosis Pathways (e.g., Caspase Activation) in Cellular Models
Oxindole derivatives have demonstrated the ability to induce apoptosis, or programmed cell death, in various cancer cell lines, making them promising candidates for anticancer drug development. scielo.brplos.org
The endogenous oxindole, isatin (B1672199), has been shown to induce apoptosis in MCF-7 breast cancer cells through a mitochondrial-mediated pathway. spandidos-publications.comspandidos-publications.com Treatment with isatin leads to a decrease in the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol. spandidos-publications.comspandidos-publications.com This, in turn, activates caspase-9 and caspase-3, which are key executioner enzymes in the apoptotic cascade. spandidos-publications.comspandidos-publications.com The activation of caspase-3 leads to the degradation of its substrate, the inhibitor of caspase-activated DNase (ICAD), resulting in DNA fragmentation, a hallmark of apoptosis. spandidos-publications.comspandidos-publications.com Furthermore, isatin treatment decreases the expression of the anti-apoptotic protein Bcl-2 and lowers the Bcl-2/Bax ratio. spandidos-publications.comspandidos-publications.com
Similarly, halogenated di-spiropyrrolizidino oxindole derivatives of andrographolide (B1667393) have been found to be more cytotoxic than the parent compound in several human cancer cell lines. plos.org The most potent of these derivatives induces apoptosis in HCT116 colorectal carcinoma cells, also via a mitochondrial pathway. plos.org This process involves the activation of caspase-3 and caspase-9, cleavage of PARP, an increase in cytosolic cytochrome c, and changes in the levels of Bcl-2 family proteins like Bax and Bad. plos.org
Other studies on triazole-linked oxindole glycoconjugates have shown that they can induce apoptosis in DU145 prostate cancer cells through an intrinsic pathway, leading to cell death. researchgate.net These compounds were also found to inhibit the protein kinase B (Akt/PKB) signaling pathway, which is involved in cell proliferation. researchgate.net
Table 3: Apoptotic Effects of Oxindole Derivatives in Cancer Cells
| Compound/Derivative | Cell Line | Key Apoptotic Events | Reference |
|---|---|---|---|
| Isatin | MCF-7 (Breast Cancer) | Decreased mitochondrial membrane potential, Cytochrome c release, Caspase-9 and -3 activation, ICAD degradation | spandidos-publications.comspandidos-publications.com |
| Halogenated di-spiropyrrolizidino oxindole derivatives | HCT116 (Colorectal Carcinoma) | Mitochondrial pathway activation, Caspase-3 and -9 activation, PARP cleavage, Increased cytosolic cytochrome c | plos.org |
| Triazole linked oxindole glycoconjugates | DU145 (Prostate Cancer) | Intrinsic pathway apoptosis, Inhibition of Akt/PKB pathway | researchgate.net |
Influence on Neurological Pathways through Receptor Mimicry
While specific studies detailing the neurological effects of 3-Ethyl-5-nitroindolin-2-one via receptor mimicry are not extensively documented, the broader family of indole and indolin-2-one derivatives has shown significant interaction with various neurological targets. Amide derivatives of aromatic systems have been noted for their neuroleptic properties, which are achieved by blocking dopaminergic receptors. nih.gov This suggests a potential mechanism for indolin-2-one compounds in modulating neurological functions.
Furthermore, certain indole-aryl amide derivatives have been synthesized and evaluated as opioid ligands. nih.gov In these studies, select compounds demonstrated low micromolar affinity for the κ-opioid receptor (κ-OR), while showing negligible affinity for μ- and δ-opioid receptors. nih.gov This selective interaction with a specific opioid receptor subtype indicates that the indole scaffold can be tailored to achieve specific neurological activity, potentially mimicking endogenous ligands to modulate receptor function. The indolin-2-one nucleus is also a known component in compounds with neuroprotective activities and potential applications in treating neurodegenerative diseases. researchgate.netwright.edu
Mechanistic Insights into Anti-Proliferative Effects in Cell Lines
Derivatives based on the 3-substituted-5-nitroindolin-2-one framework have been a major focus of anticancer research, exhibiting potent activity against a range of human cancer cell lines. unife.it The mechanisms underlying these anti-proliferative effects are multifaceted, primarily revolving around the induction of programmed cell death (apoptosis) and the disruption of key cell signaling pathways that control cell growth and division.
A primary mechanism of action is the induction of apoptosis through the mitochondrial pathway. researchgate.netunife.it Studies on certain hybrid molecules of 3-substituted-2-oxindole showed they strongly induce apoptosis, which was linked to a decrease in intracellular reduced glutathione (B108866) (GSH) content and the production of reactive oxygen species (ROS). researchgate.net Further investigation into specific molecular players revealed that potent derivatives cause an increased expression of pro-apoptotic proteins such as Bax and a decreased expression of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome C and the subsequent activation of executioner caspases, including caspase-3 and caspase-9, which dismantle the cell. nih.gov
In addition to inducing apoptosis, these derivatives can halt the cell cycle. One study found that certain indolin-2-one variants induced cell cycle arrest in the S phase, an effect accompanied by the upregulation of cyclin-dependent kinase (CDK) inhibitors p21 and p27. researchgate.net Another compound was shown to arrest the cell cycle in the G1 phase. nih.gov This cell cycle arrest prevents cancer cells from replicating their DNA and proceeding to mitosis.
Furthermore, these compounds have been found to inhibit critical pro-survival signaling pathways. The oxindole nucleus is a known inhibitor of Akt phosphorylation; the Akt pathway is crucial for cell survival and proliferation. unife.it Other research has demonstrated that indolin-2-one derivatives can effectively inhibit the ERK1/2, AKT, and STAT3 signaling pathways in a concentration-dependent manner, thereby delaying cell proliferation. researchgate.net
The cytotoxic effects of representative indolin-2-one derivatives have been quantified across various cancer cell lines, as shown in the table below.
| Compound Derivative | Target Cell Line | IC₅₀ (µM) | Observed Mechanism | Reference |
|---|---|---|---|---|
| Indole-aryl amide (Compound 5) | HT29 (Colon) | Selectively Toxic | Upregulation of p21 and Bax, G1 phase arrest, apoptosis | nih.gov |
| Indole-aryl amide (Compound 2) | MCF7 (Breast) | 0.81 | Not specified | nih.gov |
| Indole-aryl amide (Compound 2) | PC3 (Prostate) | 2.13 | Not specified | nih.gov |
| N-propylindole derivative (Compound 6n) | MCF-7 (Breast) | 1.04 | G2/M phase arrest, increased Caspase-3/9, Bax; decreased Bcl-2 | nih.gov |
| 3-substituted-2-oxindole (Compound 1f) | A549 (Lung) | 0.66 | Inhibition of Akt phosphorylation | unife.it |
| Indolin-2-one (Compound 6d) | Malignant Mesothelioma, Breast, Colon Cancers | Potent | Inhibition of ERK1/2, AKT, STAT3; S phase arrest | researchgate.net |
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of indolin-2-one derivatives. Research has shown that modifications at the C3, N1, and C5 positions of the oxindole ring significantly influence biological activity. researchgate.net
The substituent at the C3-position is a key determinant of anti-proliferative potency. researchgate.net For instance, the introduction of a (thiophen-2-yl)methylidenyl group at this position led to a potent inhibitor of Akt phosphorylation. unife.it In another series, the geometry of the exocyclic double bond at C3 (E/Z isomerism) and the substitution pattern on attached aromatic rings were critical. unife.it For example, moving a methyl group on an attached thiophene (B33073) ring from the 3'- to the 5'-position resulted in a 1.5- to 125-fold reduction in anti-proliferative activity against several cancer cell lines, demonstrating high sensitivity to substituent placement. unife.it
The C5 position also plays a vital role. The 5-nitro group, a key feature of the parent compound, is often used as a starting point for synthesis. acs.orgunife.itrsc.org This electron-withdrawing group can influence the electronic properties of the entire scaffold. In many synthetic pathways, the 5-nitro group is subsequently reduced to an amine, which then serves as a handle to attach other functional moieties, such as an α-bromoacryloyl group, which acts as a Michael acceptor and contributes to cytotoxicity. researchgate.netunife.it
Substitution at the N1 position of the indolin-2-one ring is another important factor. SAR studies of certain [(3-indolylmethylene)hydrazono]indolin-2-ones revealed that N-propylindole derivatives were the most active compounds against breast cancer cells. nih.gov This highlights that modulating the lipophilicity and steric bulk at the N1 position can significantly enhance potency.
| Structural Modification | Position | Influence on Activity | Reference |
| (Thiophen-2-yl)methylidenyl group | C3 | Potent inhibition of Akt phosphorylation | unife.it |
| Methyl group on thiophene ring | C3 substituent | Positional change (3' vs 5') dramatically altered anti-proliferative activity | unife.it |
| α-bromoacryloyl moiety | C5 (via amine) | Acts as a Michael acceptor, enhancing cytotoxicity | researchgate.net |
| Propyl group | N1 | N-propylindole derivatives showed highest activity in a series | nih.gov |
| Z vs E diastereomer | C3 exocyclic bond | Z-diastereomer showed better in silico docking on CDK2 | rsc.org |
Synthetic Utility and Building Block Applications of the 3 Ethyl 5 Nitroindolin 2 One Scaffold
Precursor for Advanced Heterocyclic Compounds
The 3-ethyl-5-nitroindolin-2-one moiety serves as a key starting material for the synthesis of a diverse array of advanced heterocyclic compounds. The presence of the nitro group at the 5-position activates the aromatic ring, facilitating nucleophilic aromatic substitution and other transformations. researchgate.net Concurrently, the ethyl group at the C3 position provides a handle for further functionalization or can influence the stereochemical outcome of reactions.
Researchers have utilized this scaffold to construct more complex ring systems. For instance, it can be a precursor for pyrroloindoles and carbazoles through cycloaddition reactions. researchgate.net The indolinone core itself can be modified, for example, by reacting 5-nitroindolin-2-one derivatives with various reagents to form spirocyclic compounds and other fused heterocyclic systems. mdpi.comacs.org The synthesis of various 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazines has been achieved using related indolinone precursors, highlighting the broad utility of this scaffold in generating novel heterocyclic structures. researchgate.net
Derivatives of 5-nitroindolin-2-one have been used to synthesize a range of heterocyclic systems, including:
Thiazolidinone-hydrazono-indolinones : These compounds are synthesized by the cyclization of 5-nitro-1H-indole-2,3-dione-3-thiosemicarbazones. researchgate.net
Pyrrolone derivatives : These can be formed through the cyclization of amide derivatives of the indolinone core. tandfonline.comtandfonline.com
Spiro[chromen-4,3'-oxindoles] : These are synthesized via a formal [4+2] annulation of oxindole-embedded ortho-quinone methides. acs.org
The reactivity of the carbonyl group and the adjacent methylene (B1212753) group in the indolinone ring also allows for condensation reactions with various aldehydes and ketones to yield 3-substituted ylidene derivatives, which are themselves important precursors for other heterocyclic systems. unife.itresearchgate.net
Role in the Synthesis of Complex Natural Product Analogues
The structural motif of 3-substituted-2-oxindoles is present in numerous natural products with significant biological activities. Consequently, this compound and its derivatives are valuable intermediates in the synthesis of analogues of these natural products. The ability to introduce various substituents at the C3 position and modify the indolinone core allows for the creation of a library of compounds that can be screened for biological activity.
For example, the indoloquinoline framework, found in natural products with anti-malarial, anti-inflammatory, and anti-cancer properties, can be accessed through synthetic strategies that may involve intermediates derived from functionalized indolinones. chim.it While direct synthesis of a specific natural product using this compound may not be explicitly documented in every case, the general synthetic strategies for complex indole (B1671886) alkaloids often rely on building blocks with similar functionalities.
The synthesis of analogues of natural products like glionitrin A and B, which possess a 7-nitroindoline (B34716) fused dithiodiketopiperazine motif, underscores the importance of nitroindoline (B8506331) scaffolds in accessing complex, biologically active molecules. nih.gov Although the nitro group is at a different position, the synthetic challenges and strategies employed are relevant to the use of 5-nitroindoline (B147364) derivatives. The development of methods for the asymmetric synthesis of such complex structures is an active area of research. nih.gov
Building Block in Medicinal Chemistry for Privileged Scaffolds
The indolin-2-one core is widely recognized as a "privileged scaffold" in medicinal chemistry. ddtjournal.comufrj.br This means that this structural motif is capable of binding to a variety of biological targets, making it a valuable starting point for the design of new therapeutic agents. The this compound variant incorporates several features that enhance its utility in this context.
The nitro group can act as a hydrogen bond acceptor or be reduced to an amino group, which can then be further functionalized. ddtjournal.com This allows for the introduction of a wide range of substituents, enabling the fine-tuning of the pharmacological properties of the resulting molecules. The ethyl group at the C3 position can also influence binding affinity and selectivity.
Numerous studies have demonstrated the use of 5-nitroindolin-2-one derivatives as building blocks for the synthesis of compounds with potential therapeutic applications, including:
Anticancer agents : The 2-oxindole scaffold is a component of many compounds evaluated for their antitumor activity. unife.itddtjournal.comnih.gov
Antimicrobial agents : Derivatives incorporating the indolin-2-one moiety have been synthesized and screened for their antibacterial and antifungal properties. tandfonline.comtandfonline.comresearchgate.net
Antiviral agents : Certain 3-hydrazono-5-nitro-2-indolinone derivatives have shown potential as antiviral agents. researchgate.net
Kinase inhibitors : The 3-substituted-2-oxindole framework is a key feature of several receptor tyrosine kinase (RTK) inhibitors. unife.it
The versatility of the this compound scaffold allows for its incorporation into a wide variety of molecular architectures, leading to the discovery of new biologically active compounds.
Table 1: Examples of Bioactive Scaffolds Derived from 5-Nitroindolin-2-one Derivatives
| Scaffold | Therapeutic Target/Application | Reference |
| 1-Morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone | Anticancer (Non-small cell lung cancer, Leukemia) | nih.gov |
| 5-Nitro-3-[(4-thiazolidinone-2-ylidene)hydrazono]-1H-2-indolinones | Antiviral | researchgate.net |
| Pyrrolone-indolinone conjugates | Antimicrobial | tandfonline.comtandfonline.com |
| 3-((1H-pyrrol-2-yl)methylene)-5-nitroindolin-2-one | Anticancer (Tyrosine Kinase Inhibitor) | unife.it |
Potential in Dye and Pigment Chemistry
The chromophoric properties of molecules containing the 5-nitroindolin-2-one core suggest their potential application in the field of dye and pigment chemistry. The extended π-system of the indolinone ring, coupled with the electron-withdrawing nitro group, can give rise to colored compounds.
While specific research on this compound as a dye is not extensively documented, related structures are known to be colored. For example, the reaction of 5-nitroisatin (B147319) (5-nitroindoline-2,3-dione) with other reagents often produces intensely colored products. mdpi.com The synthesis of azo dyes based on chromene moieties, which are then reacted to form reactive dyes, demonstrates a general principle that could be applicable to indolinone-based systems. eurjchem.com
The color of these compounds can be tuned by modifying the substituents on the indolinone ring and by extending the conjugation. For instance, condensation of the active methylene group at the C3 position with aromatic aldehydes can lead to the formation of intensely colored styryl-type dyes. The potential for creating a range of colors by systematically varying the structure of the this compound scaffold makes it an interesting candidate for further investigation in the development of new dyes and pigments.
Future Research Directions and Perspectives
Development of Novel Stereoselective Synthetic Pathways
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of synthetic routes that can selectively produce one enantiomer of 3-Ethyl-5-nitroindolin-2-one is of paramount importance. While methods for the stereoselective synthesis of related 3-substituted oxindoles exist, future research could focus on pathways tailored specifically for the 3-ethyl derivative.
Future efforts could explore:
Organocatalytic Approaches: Asymmetric organocatalysis has emerged as a powerful tool for constructing chiral centers. mdpi.com Research could investigate the use of chiral amine or thiourea-based catalysts for the enantioselective Michael addition of nucleophiles to an N-protected 5-nitroindolin-2-one precursor, or the aldol (B89426) condensation with acetaldehyde (B116499) followed by a stereoselective reduction. The development of cascade reactions could provide rapid access to complex and densely functionalized spirooxindole derivatives. mdpi.com
Transition-Metal Catalysis: Enantioselective allylic alkylation or cross-coupling reactions catalyzed by transition metals like palladium, rhodium, or iridium could be adapted. thieme.com For instance, a prochiral enolate of N-protected 5-nitroindolin-2-one could be reacted with an ethylating agent in the presence of a chiral ligand-metal complex.
Chiral Auxiliary-Based Methods: The use of removable chiral auxiliaries attached to the nitrogen of the indolinone ring could guide the stereoselective introduction of the ethyl group at the C3 position. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.
Exploration of Undiscovered Reactivity Profiles
The electron-withdrawing nitro group significantly influences the electronic properties of the indole (B1671886) ring, rendering it more electrophilic. This opens up avenues for reactivity that are not typical for electron-rich indoles. Future studies should aim to explore the unique reactivity of this compound.
Key areas for investigation include:
Dearomatization Reactions: 3-Nitroindoles have been shown to undergo dearomatization processes, enabling diverse functionalizations at the C2 and C3 positions. researchgate.net The reactivity of this compound as an electrophile in reactions with various electron-rich species could be systematically studied. This could lead to the synthesis of novel spirocyclic or fused-ring systems.
Cycloaddition Reactions: The double bond of the indole ring in 3-nitroindole derivatives can act as a dipolarophile or a Michael acceptor. researchgate.net Investigating the participation of this compound in [3+2] or [4+2] cycloaddition reactions with various dipoles or dienes could yield complex heterocyclic scaffolds with potential biological activity.
Functionalization of the Ethyl Group: The ethyl group itself can be a site for further chemical modification. Research into selective C-H activation or radical-mediated functionalization of the ethyl chain could provide derivatives with unique substitution patterns that are otherwise difficult to access.
Advanced Computational Modeling for Deeper Mechanistic Understanding
Computational chemistry provides powerful tools for understanding and predicting chemical behavior. researchgate.net Applying advanced computational modeling to this compound can accelerate the discovery of new reactions and provide profound insights into reaction mechanisms.
Future computational studies could focus on:
Density Functional Theory (DFT) Calculations: DFT can be used to model the transition states of potential stereoselective reactions, helping to rationalize the origins of enantioselectivity and guide the design of more effective catalysts. researchgate.netresearchgate.net It can also be used to calculate properties like HOMO-LUMO energy gaps, molecular electrostatic potential (MEP) maps, and atomic charges to predict the most likely sites of nucleophilic or electrophilic attack. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic interactions between the substrate and a chiral catalyst or enzyme active site. This can be particularly useful for understanding the binding modes of derivatives designed for specific biological targets.
Quantitative Structure-Activity Relationship (QSAR): For a series of synthesized derivatives, 3D-QSAR and pharmacophore modeling can be employed to build predictive models that correlate structural features with biological activity. mdpi.com This can guide the rational design of more potent and selective compounds.
| Computational Method | Application for this compound Research | Relevant Findings in Related Systems |
| Density Functional Theory (DFT) | Elucidate reaction mechanisms, predict reactivity (HOMO/LUMO, MEPs), calculate transition state energies for stereoselective synthesis. | Used to study geometry, electronic properties, and reactivity of various Schiff base and spiroindoline derivatives. researchgate.netresearchgate.net |
| Molecular Docking | Predict binding modes and affinities of derivatives to biological targets (e.g., kinases, enzymes). | Docking studies have been used to rationalize the activity of 5-nitroindolin-2-one derivatives as antimicrobial and anticancer agents. researchgate.netacs.org |
| Molecular Dynamics (MD) | Simulate the stability of ligand-protein complexes and understand dynamic interactions over time. | Provides insights into the flexibility of ligands and proteins, complementing static docking studies. |
| 3D-QSAR/Pharmacophore Modeling | Develop predictive models for designing new derivatives with enhanced biological activity. | Successfully applied to isatin (B1672199) derivatives to identify key structural features for antiamyloidogenic activity. mdpi.comnih.gov |
Design and Synthesis of Derivatives for Specific Molecular Target Modulation
The 5-nitroindolin-2-one core is a versatile scaffold found in molecules with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. researchgate.netacs.orgunica.it The 3-ethyl substituent provides a unique three-dimensional profile that can be exploited for targeting specific proteins.
Future research should focus on the rational design and synthesis of derivatives for modulating specific molecular targets:
Kinase Inhibitors: The oxindole (B195798) core is a well-known hinge-binding motif in many kinase inhibitors. rsc.org Derivatives of this compound could be synthesized by modifying the N1 position with various side chains to target the ATP-binding site of kinases implicated in cancer or inflammatory diseases.
Antimicrobial Agents: By creating hybrid molecules that combine the this compound scaffold with other known antimicrobial pharmacophores (e.g., coumarins, thiazoles, or triazoles), novel compounds with potentially enhanced potency or a broader spectrum of activity could be developed. acs.orgacs.org
HIV-1 Inhibitors: Indolinone-based compounds have been identified as dual inhibitors of HIV-1 reverse transcriptase. unica.itunica.it Future work could involve synthesizing derivatives of this compound and evaluating their ability to inhibit multiple targets within the HIV-1 replication cycle.
Modulation of New Targets: The unique structure of this compound could be used as a starting point for library synthesis and high-throughput screening against a wide range of biological targets to uncover novel therapeutic applications. The decoration of the N-1 position and the aromatic ring can be systematically explored to generate chemical diversity. nih.govacs.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Ethyl-5-nitroindolin-2-one, and how can reaction conditions be optimized for reproducibility?
- Answer : The compound can be synthesized via condensation reactions. For example, 5-nitro isatin is reacted with substituted anilines in ethanol/DMF under acidic conditions (3–4 drops of glacial acetic acid), followed by reflux (12–16 hours) and recrystallization in ethanol-water . Another method involves CuI-catalyzed click chemistry in PEG-400/DMF mixtures, with purification via column chromatography (70:30 ethyl acetate:hexane) yielding ~42% product . Key optimization parameters include solvent choice (polar aprotic solvents enhance reactivity), catalyst loading, and reaction time monitoring via TLC (hexane:ethyl acetate 6:4) .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Answer : Use a combination of analytical techniques:
- 1H/13C NMR : Confirm substituent positions and absence of unreacted intermediates.
- TLC : Monitor reaction progress and final purity .
- FAB-HRMS : Verify molecular weight and isotopic patterns .
- Single-crystal X-ray diffraction (if crystallized): Resolve bond angles and stereochemistry, as demonstrated in indole derivatives .
Q. What are the solubility and stability profiles of this compound under varying storage conditions?
- Answer : Solubility is higher in polar solvents (DMF, ethanol) but decreases in aqueous mixtures. Stability testing should include:
- Temperature : Store at –20°C to prevent nitro-group degradation.
- Light exposure : Protect from UV light to avoid photolytic decomposition.
- pH : Assess stability in acidic/basic buffers (e.g., glacial acetic acid in synthesis may indicate tolerance to mild acidity) .
Advanced Research Questions
Q. How can computational methods like molecular docking predict the pharmacological activity of this compound derivatives?
- Answer : Perform docking studies using software suites (e.g., CCDC GOLD) to model interactions with target proteins (e.g., antioxidant enzymes or receptors). Key steps:
- Prepare ligand structures (optimize geometry via DFT).
- Define binding pockets using crystallographic data from related indole compounds .
- Validate predictions with in vitro assays (e.g., cytotoxicity testing in cell lines) .
Q. What experimental strategies resolve contradictions between theoretical and observed reactivity in nitroindoline derivatives?
- Answer : Discrepancies may arise from steric effects or solvent polarity. Mitigation approaches:
- Kinetic studies : Compare reaction rates in DMF vs. ethanol to assess solvent dependence .
- Isotopic labeling : Track nitro-group behavior (e.g., 15N NMR) during substitution reactions.
- DFT calculations : Model transition states to identify unexpected energy barriers .
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound analogs?
- Answer : Systematically modify substituents and evaluate effects:
- Electron-withdrawing groups (e.g., nitro at position 5) enhance electrophilicity for nucleophilic targets.
- Ethyl vs. bulkier alkyl chains : Test cytotoxicity to balance lipophilicity and membrane permeability .
- Data Table Example :
| Derivative | Substituent | IC50 (µM) | LogP |
|---|---|---|---|
| A | -NO2, -Et | 12.3 | 2.1 |
| B | -OMe, -Et | 45.6 | 1.8 |
Q. What statistical models are appropriate for analyzing dose-response data in cytotoxicity assays involving this compound?
- Answer : Use nonlinear regression (e.g., sigmoidal dose-response curve in GraphPad Prism) to calculate EC50/IC50. Address variability via:
- Replicates : Minimum triplicate experiments.
- ANOVA : Compare means across concentrations; apply post-hoc corrections (e.g., Tukey’s test) .
- Outlier removal : Apply Grubbs’ test if technical errors are suspected .
Methodological Notes
- Synthesis Reproducibility : Document solvent ratios, catalyst batches, and drying protocols (e.g., anhydrous MgSO4 in extractions) .
- Data Transparency : Include raw spectra, crystallographic coordinates , and statistical outputs in supplementary materials .
- Ethical Reporting : Disclose conflicts (e.g., reagent suppliers) and adhere to ICMJE guidelines for chemical descriptions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
